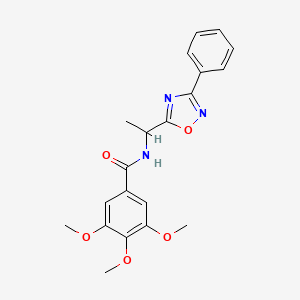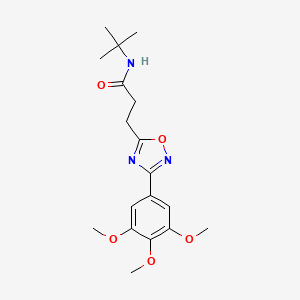
N-(tert-butyl)-3-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(tert-butyl)-3-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide, also known as TBOA, is a compound that has gained significant attention in the scientific community due to its potential applications in research related to neurological disorders. TBOA is a potent inhibitor of excitatory amino acid transporters (EAATs) and has been found to modulate glutamate signaling in the brain.
Wirkmechanismus
N-(tert-butyl)-3-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide is a potent inhibitor of EAATs, which are responsible for the reuptake of glutamate from the synaptic cleft. By inhibiting EAATs, this compound increases the extracellular levels of glutamate, which can activate both ionotropic and metabotropic glutamate receptors. This can lead to an increase in neuronal excitability and synaptic plasticity.
Biochemical and Physiological Effects:
The effects of this compound on neuronal function have been extensively studied in vitro and in vivo. This compound has been found to increase the frequency and amplitude of spontaneous excitatory postsynaptic currents (EPSCs) in hippocampal neurons, suggesting an increase in glutamatergic neurotransmission. This compound has also been found to induce seizures in animal models, highlighting its potential as a tool for studying epilepsy.
Vorteile Und Einschränkungen Für Laborexperimente
N-(tert-butyl)-3-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide has several advantages as a tool for studying glutamatergic neurotransmission. It is a potent and selective inhibitor of EAATs, which allows for the modulation of glutamate signaling without affecting other neurotransmitter systems. This compound is also relatively easy to synthesize and can be obtained in pure form using column chromatography.
However, there are also limitations to the use of this compound in lab experiments. This compound is a non-specific inhibitor of EAATs and can also inhibit other transporters such as the neutral amino acid transporter. This can lead to off-target effects and limit the interpretation of experimental results. Additionally, this compound has been found to induce seizures in animal models, which can be a confounding factor in studies of neurological disorders.
Zukünftige Richtungen
There are several future directions for research related to N-(tert-butyl)-3-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide. One area of interest is the development of more selective inhibitors of EAATs that can modulate glutamate signaling without affecting other neurotransmitter systems. Another area of interest is the use of this compound as a tool for studying the role of glutamate signaling in neurological disorders such as epilepsy and stroke. Finally, the development of novel drug delivery systems for this compound could improve its efficacy and reduce off-target effects.
Synthesemethoden
The synthesis of N-(tert-butyl)-3-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide involves the reaction of tert-butyl 3-aminopropanoate with 3-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)propanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The product is then purified using column chromatography to obtain this compound in its pure form.
Wissenschaftliche Forschungsanwendungen
N-(tert-butyl)-3-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide has been extensively studied for its potential applications in research related to neurological disorders such as epilepsy, stroke, and neurodegenerative diseases. This compound has been found to modulate glutamate signaling in the brain by inhibiting the reuptake of glutamate by EAATs. This leads to an increase in extracellular glutamate levels, which can have both beneficial and detrimental effects on neuronal function.
Eigenschaften
IUPAC Name |
N-tert-butyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O5/c1-18(2,3)20-14(22)7-8-15-19-17(21-26-15)11-9-12(23-4)16(25-6)13(10-11)24-5/h9-10H,7-8H2,1-6H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTKXLWLZGRUECU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CCC1=NC(=NO1)C2=CC(=C(C(=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

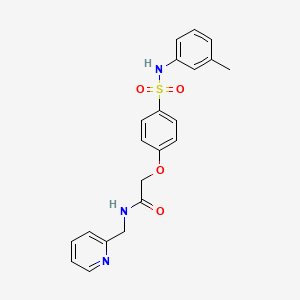

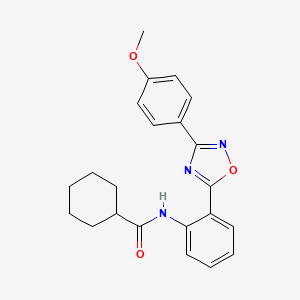
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7695111.png)
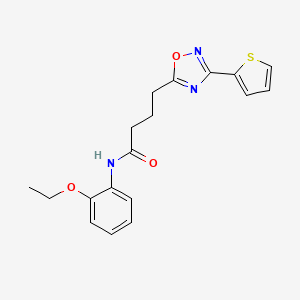



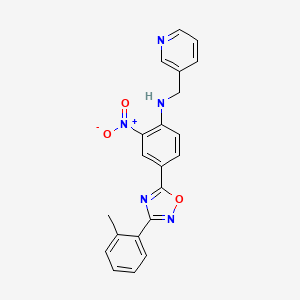
![N-[(4-chlorophenyl)methyl]-3-(2,5-dimethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7695159.png)

